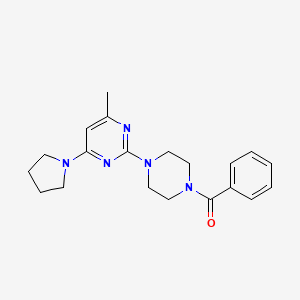

![molecular formula C22H29N5O4 B6564013 4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 946363-40-2](/img/structure/B6564013.png)

4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a morpholine ring. The presence of these functional groups suggests that the compound could have interesting biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the 2,3-dimethoxybenzoyl group, and the formation of the pyrimidine and morpholine rings .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially undergo reactions with electrophiles, and the pyrimidine ring could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique

4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has been studied for its potential applications in a variety of scientific fields. In biochemistry, it has been used as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in regulating the levels of the neurotransmitter acetylcholine in the brain. It has also been studied for its potential anti-inflammatory and anti-cancer activities. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mécanisme D'action

Target of Action

Similar compounds with piperazin-1-yl and benzothiazole derivatives have been found to act as dopamine and serotonin antagonists . These receptors play a crucial role in regulating mood and behavior.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it might impact the dopaminergic and serotonergic pathways . These pathways are involved in a variety of functions, including mood regulation, reward, sleep, and cognition.

Pharmacokinetics

The c-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile .

Result of Action

Based on the potential targets of this compound (dopamine and serotonin receptors), it can be inferred that the compound might alter neurotransmission, leading to changes in mood, behavior, sleep, and cognition .

Avantages Et Limitations Des Expériences En Laboratoire

4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. In addition, it is relatively non-toxic and has a low potential for side effects. However, there are some limitations to its use in laboratory experiments. It is relatively expensive, and its effects are not always consistent across different organisms.

Orientations Futures

There are several potential future directions for 4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it could be used to investigate its potential anti-inflammatory and anti-cancer activities. Finally, it could be used to investigate its potential effects on the immune system, as it has been shown to reduce inflammation in mice.

Méthodes De Synthèse

The synthesis of 4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine begins with the reaction of 2,3-dimethoxybenzoyl chloride and 4-methylpiperazine in anhydrous dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution reaction, with the chloride group of the 2,3-dimethoxybenzoyl chloride reacting with the amine group of the 4-methylpiperazine. This yields this compound.

Safety and Hazards

Propriétés

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-16-15-19(25-11-13-31-14-12-25)24-22(23-16)27-9-7-26(8-10-27)21(28)17-5-4-6-18(29-2)20(17)30-3/h4-6,15H,7-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLODVNUTHGESV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6563944.png)

![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B6563949.png)

![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B6563953.png)

![2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6563957.png)

![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6563964.png)

![4-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6563966.png)

![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563970.png)

![4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563971.png)

![4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine](/img/structure/B6563976.png)

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563979.png)

![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B6563983.png)

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6564005.png)

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B6564011.png)